2-Phenylpentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXXYKYOGGWUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286070 | |
| Record name | 2-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5558-45-2 | |
| Record name | NSC43696 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 2 Phenylpentanoic Acid and Its Derivatives
Classical and Contemporary Approaches to Carboxylic Acid Synthesis
The synthesis of chiral carboxylic acids like 2-phenylpentanoic acid can be broadly categorized into methods that create the chiral center and methods that resolve a racemic mixture. Both classical and contemporary approaches offer effective ways to access enantiomerically enriched products.
Enantioselective Synthesis Techniques
Enantioselective synthesis aims to directly produce one enantiomer of a chiral molecule. This is often more efficient than resolving a racemic mixture, as it avoids the loss of 50% of the material. wikipedia.org
Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds, including 2-phenylalkanoic acids. This method typically involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor in the presence of a chiral metal catalyst.
Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes are well-established catalysts for the asymmetric hydrogenation of various unsaturated substrates. orgsyn.orgnptel.ac.in For the synthesis of this compound, the precursor 2-phenyl-2-pentenoic acid can be hydrogenated using a chiral Ru(II)-BINAP catalyst. The chirality of the BINAP ligand directs the addition of hydrogen to one face of the double bond, leading to the formation of one enantiomer of this compound in excess. nptel.ac.in The efficiency and enantioselectivity of this reaction are influenced by factors such as the solvent, temperature, and hydrogen pressure. researchgate.net
More recently, catalysts based on earth-abundant metals like cobalt have been developed for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. nsf.govnih.gov These cobalt-based catalysts, often paired with chiral phosphine (B1218219) ligands, have shown high activity and excellent enantioselectivity for a range of substrates, offering a more sustainable alternative to precious metal catalysts. nih.gov
Table 1: Asymmetric Hydrogenation of 2-Phenyl-2-pentenoic Acid Precursors
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Ru(II)-BINAP | 2-Phenyl-2-pentenoic acid | >95% | nptel.ac.in |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant area in asymmetric synthesis. bath.ac.uk For the synthesis of this compound, organocatalytic α-alkylation of a phenylacetic acid derivative is a viable approach.
Chiral phosphoric acids, derived from BINOL, are effective bifunctional catalysts that can promote enantioselective reactions. libretexts.org In the context of synthesizing this compound, a chiral phosphoric acid can be used to catalyze the reaction between a phenylacetic acid ester and an alkylating agent like propyl bromide. The catalyst activates both the nucleophile and the electrophile through hydrogen bonding, creating a chiral environment that directs the alkylation to produce the desired enantiomer. nih.gov
Another organocatalytic strategy involves the use of chiral lithium amides as non-covalent, traceless auxiliaries in the direct alkylation of arylacetic acids. nih.gov In this method, a chiral lithium amide is used to deprotonate phenylacetic acid, forming a chiral enediolate. The subsequent alkylation with a propyl halide proceeds with high enantioselectivity, dictated by the chiral lithium amide. A key advantage of this method is that the chiral directing group is not covalently attached to the substrate and can be easily recovered. nih.gov
Table 2: Organocatalytic Asymmetric Synthesis of this compound Derivatives
| Catalyst/Reagent | Substrate | Alkylating Agent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Phenylacetic acid ester | Propyl bromide | High | nih.govirb.hr |
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. wikipedia.orgresearchgate.netsigmaaldrich.com The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed.
Evans oxazolidinones are a widely used class of chiral auxiliaries. santiago-lab.com For the synthesis of this compound, an Evans auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, can be acylated with propionyl chloride. The resulting N-acyloxazolidinone is then deprotonated to form a chiral enolate. uwindsor.ca Alkylation of this enolate with propyl iodide proceeds with high diastereoselectivity, as the bulky substituent on the auxiliary blocks one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face. williams.edu Subsequent cleavage of the auxiliary, for example by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, yields the desired enantiomer of this compound and regenerates the chiral auxiliary. williams.edu
Table 3: Diastereoselective Alkylation using an Evans Chiral Auxiliary
| Chiral Auxiliary | Acyl Group | Alkylating Agent | Diastereomeric Ratio (d.r.) | Reference |
|---|
Chiral resolution via diastereomeric salt formation is a classical and widely used method for separating enantiomers. wikipedia.orgpharmtech.comnii.ac.jp This technique relies on the principle that diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. libretexts.org
For the resolution of racemic this compound, a chiral amine, such as (R)-1-phenylethylamine, is used as a resolving agent. nih.govquizlet.com The racemic acid reacts with the enantiomerically pure amine to form a mixture of two diastereomeric salts: ((R)-acid)-(R)-amine) and ((S)-acid)-(R)-amine). libretexts.org Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution. The crystallized salt can then be separated by filtration, and the enantiomerically pure carboxylic acid can be recovered by treatment with a strong acid to break the salt. The mother liquor, enriched in the other diastereomer, can also be treated to recover the other enantiomer of the carboxylic acid.
Table 4: Chiral Resolution of this compound via Diastereomeric Salt Formation
| Racemic Compound | Resolving Agent | Solvent | Isolated Enantiomer | Reference |
|---|
Biocatalytic Synthesis Routes
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. nih.gov For the synthesis of chiral carboxylic acids, lipases are particularly useful enzymes. researchgate.netnih.gov
Lipase-catalyzed kinetic resolution is a common biocatalytic method for obtaining enantiomerically enriched carboxylic acids. nih.gov This process involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For this compound, this can be achieved through the enantioselective esterification of the racemic acid or the enantioselective hydrolysis of a racemic ester of the acid.
In a typical kinetic resolution by esterification, racemic this compound is reacted with an alcohol in the presence of a lipase (B570770). researchgate.net The enzyme will selectively catalyze the esterification of one enantiomer, for example, the (R)-enantiomer, at a much faster rate than the (S)-enantiomer. The reaction can be stopped at approximately 50% conversion, at which point the unreacted (S)-2-phenylpentanoic acid can be separated from the (R)-2-phenylpentanoic acid ester.
Conversely, in a hydrolytic kinetic resolution, a racemic ester of this compound is treated with water in the presence of a lipase. The enzyme will selectively hydrolyze one enantiomer of the ester, for instance, the (R)-ester, to the corresponding (R)-carboxylic acid, leaving the (S)-ester largely unreacted. Separation of the resulting acid and ester provides access to both enantiomers.
Table 5: Lipase-Catalyzed Kinetic Resolution of this compound Derivatives
| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) of Product | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Esterification | (±)-2-Phenylpentanoic acid | (S)-2-Phenylpentanoic acid | High | researchgate.net |
Friedel-Crafts Reaction Applications in Pentanedioic Acid Derivatives
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, enabling the attachment of substituents to an aromatic ring. manac-inc.co.jp In the context of this compound synthesis, Friedel-Crafts acylation is particularly relevant for introducing the phenyl group to a pentanedioic acid precursor. nih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgmissouri.edu The reactive electrophile is a resonance-stabilized acylium ion generated from the acylating agent and the Lewis acid. nih.gov
A key advantage of Friedel-Crafts acylation over alkylation is that the resulting aryl ketone product is deactivated towards further substitution, preventing polysubstitution. missouri.edumdpi.com This allows for the formation of monoacylated products with high selectivity.
Detailed research by Hashimoto (1979) on the Friedel-Crafts reaction between 2-phenylpentanedioic anhydride and benzene (B151609) in the presence of AlCl₃ demonstrated the formation of both intermolecular and intramolecular acylation products. nih.gov The reaction yielded a mixture of 1,2,3,4-tetrahydro-4-oxo-1-naphthalenecarboxylic acid (an intramolecular cyclization product) and two intermolecular products: 4-benzoyl-2-phenylbutanoic acid and 4-benzoyl-4-phenylbutanoic acid. nih.gov The relative yields of these products were found to be significantly influenced by the polarity of the solvent, highlighting the competition between the two reaction pathways. nih.gov
| Solvent | Total Yield (%) | 1,2,3,4-tetrahydro-4-oxo-1-naphthalenecarboxylic acid (%) | 4-benzoyl-2-phenylbutanoic acid (%) | 4-benzoyl-4-phenylbutanoic acid (%) |
|---|---|---|---|---|
| Benzene | 96 | 14 | 39 | 47 |
| Carbon Disulfide | 95 | 15 | 40 | 45 |
| 1,2-Dichloroethane | 94 | 48 | 28 | 26 |
| Nitrobenzene | 72 | 98 | 1 | 1 |
This table illustrates how increasing solvent polarity favors the intramolecular cyclization product.
Michael Addition Reactions in Pentanedioic Acid Formation
The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.com This reaction is fundamental in constructing the carbon skeleton of pentanedioic acid derivatives, which can then be further elaborated to this compound.
The reaction typically proceeds by deprotonating a compound with acidic α-hydrogens (like a malonic ester) to form an enolate nucleophile. This enolate then attacks the β-carbon of an α,β-unsaturated system, such as an acrylate (B77674) ester. This 1,4-addition results in the formation of a new carbon-carbon bond and a new enolate, which is subsequently protonated.
For the synthesis of precursors to this compound, a common strategy involves the Michael addition of a phenyl-substituted nucleophile to an acrylate derivative. For instance, the conjugate addition of a phenylmalonic ester enolate to ethyl acrylate would directly establish the C2-phenyl substitution and the five-carbon backbone of the target acid after hydrolysis and decarboxylation.
Furthermore, the Michael addition can be performed with high stereoselectivity. Asymmetric Michael additions, using chiral catalysts or auxiliaries, allow for the controlled formation of stereogenic centers. mdpi.comnih.govresearchgate.net This is particularly important for producing enantiomerically pure derivatives of this compound, which is critical in pharmaceutical applications. For example, the reaction of chiral glycine (B1666218) equivalents with α,β-unsaturated carboxylic acid derivatives provides a route to optically pure β-substituted pyroglutamic acids, demonstrating the power of this method in controlling stereochemistry. mdpi.com
Derivatization Strategies for Functionalization and Advanced Applications
Once the this compound core is synthesized, it can be further modified to introduce various functional groups, enabling its use in more advanced applications such as peptide synthesis or as a building block for more complex molecules.
Amine Protection and Peptide Conjugation
Derivatives of this compound that incorporate an amino group are valuable building blocks in peptide chemistry. To be used in stepwise peptide synthesis, the α-amino group must be reversibly protected to prevent unwanted side reactions and ensure the formation of the correct peptide bond. nih.gov The two most common protecting groups used in modern solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. nih.govrsc.orgrsc.org
Boc Protection: The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). rsc.orgrsc.org
Fmoc Protection: The Fmoc group is base-labile and is removed under mild basic conditions, usually with a solution of piperidine (B6355638) in dimethylformamide (DMF). rsc.orgrsc.org The Fmoc strategy is often preferred due to its milder deprotection conditions. rsc.org
The utility of these strategies is exemplified by the commercial availability of building blocks like Fmoc-D-2-amino-5-phenylpentanoic acid, which is designed for incorporation into peptide chains using standard Fmoc-based SPPS protocols. nih.gov In a typical SPPS cycle, the N-terminal Fmoc group of the resin-bound peptide is removed, and the next Fmoc-protected amino acid (such as an amino-2-phenylpentanoic acid derivative) is activated with a coupling reagent and added to elongate the peptide chain. nih.govwikipedia.org This process is repeated until the desired peptide sequence is assembled.
| Protecting Group | Abbreviation | Deprotection Condition | Key Advantage |
|---|---|---|---|
| tert-butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Useful for sequences prone to racemization under basic conditions. |
| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Mild deprotection conditions, compatible with automated synthesis. |
Esterification and Etherification Protocols
The carboxylic acid moiety of this compound is a prime site for derivatization, commonly through esterification and etherification reactions.
Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.
Etherification of this compound derivatives typically involves molecules that contain an additional hydroxyl group. The Williamson ether synthesis is a widely used method for forming ethers. This reaction proceeds via an Sₙ2 mechanism where an alkoxide ion acts as a nucleophile and displaces a halide or other good leaving group from an alkyl substrate. For a hydroxy-substituted this compound derivative, the hydroxyl group would first be deprotonated with a strong base (like sodium hydride, NaH) to form the alkoxide, which can then react with an alkyl halide to form the corresponding ether. The synthesis of compounds like 2,2-dimethyl-5-(2,5-dimethylphenoxy)-pentanoic acid demonstrates the formation of an ether linkage on a pentanoic acid chain.
Halogenation and Other Substituent Introduction
Introducing halogen atoms onto the this compound structure can be achieved at either the aromatic ring or the aliphatic side chain, depending on the reaction conditions.
Aromatic Halogenation: The phenyl ring can undergo electrophilic aromatic substitution to introduce chlorine, bromine, or iodine.
Bromination: Electron-rich aromatic compounds can be brominated using N-Bromosuccinimide (NBS). nih.gov Regioselective bromination can be achieved using various catalysts and conditions to direct the substitution to the ortho, meta, or para positions relative to the pentanoic acid chain. nih.gov
Chlorination: Electrophilic chlorination of aromatic rings can be catalyzed by polyfluorinated alcohols, which enhance the electrophilicity of the chlorinating agent. rsc.org
Iodination: Aromatic compounds can be iodinated using reagents like iodic acid in a mixture of acetic acid, acetic anhydride, and sulfuric acid. Another method involves the palladium-catalyzed decarbonylative iodination of the carboxylic acid itself. organic-chemistry.org
Aliphatic Halogenation: Halogenation of the pentanoic acid chain can be accomplished via radical reactions.
Benzylic Bromination: The C2 position of this compound is a benzylic carbon. This position is susceptible to radical bromination using NBS in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. This reaction, known as the Wohl-Ziegler reaction, proceeds via a stable benzylic radical intermediate. nih.gov
α-Halogenation: The carbon adjacent to the carbonyl group (the α-carbon, which is the same as the C2/benzylic position in this case) can also be halogenated under different conditions. For example, α-bromination of carbonyl compounds can be achieved with NBS under acid-catalyzed conditions. Similarly, α-iodination of carboxylic acids can be performed using iodine in the presence of a copper salt or chlorosulfonic acid. nih.gov
The choice of reagent and conditions allows for the selective introduction of halogen substituents, providing derivatives for further synthetic transformations or for modulating the biological properties of the molecule.
Formation of Cyclic Derivatives, including Lactones
The formation of cyclic esters, known as lactones, from phenylpentanoic acids proceeds through intramolecular cyclization of a corresponding hydroxy-phenylpentanoic acid precursor. wikipedia.orgpearson.com This reaction is a form of intramolecular esterification, where the hydroxyl group and the carboxylic acid group, present within the same molecule, react to form a cyclic structure. britannica.compearson.com
The position of the hydroxyl group on the pentanoic acid chain determines the size of the resulting lactone ring. For instance, the cyclization of 4-hydroxy-2-phenylpentanoic acid would yield a γ-lactone (a five-membered ring), while 5-hydroxy-2-phenylpentanoic acid would produce a δ-lactone (a six-membered ring). The formation of five- and six-membered lactone rings is generally the most thermodynamically favorable and easiest to synthesize due to minimal ring strain. britannica.comyoutube.com
The general mechanism for acid-catalyzed lactonization involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The hydroxyl group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final lactone product. youtube.com
While specific studies on this compound are not detailed in the provided results, the principles of lactonization are well-established for carboxylic acids. For example, research into the synthesis of monocyclic γ-lactones has utilized various carboxylic acids as precursors in reactions with vinyl sulfoxonium salts. dcu.ie
Table 1: Lactone Ring Size Based on Hydroxy Acid Precursor
| Precursor Acid | Ring Size | Lactone Type |
|---|---|---|
| 4-Hydroxy-2-phenylpentanoic acid | 5-membered | γ-Lactone |
| 5-Hydroxy-2-phenylpentanoic acid | 6-membered | δ-Lactone |
Dehydrogenation Reactions of Phenylpentanoic Acids
Dehydrogenation of phenylpentanoic acids introduces unsaturation, typically forming α,β-unsaturated carboxylic acids. This transformation can be achieved via palladium-catalyzed β-methylene C-H activation. nih.govnih.gov This modern synthetic method allows for the direct conversion of saturated alkyl chains into alkenes.
Research has demonstrated that this dehydrogenation is effective for a range of carboxylic acids. For instance, 2-phenylbutanoic acid undergoes dehydrogenation to yield its corresponding unsaturated product in 65% yield. Similarly, phenylvaleric acid is smoothly converted to the corresponding α,β-unsaturated acid in good yield. nih.gov These reactions are often directed by specialized pyridine-pyridone ligands that enable the palladium catalyst to selectively activate the C(sp³)–H bonds at the β-position of the carboxylic acid. nih.govnih.gov
The reaction conditions typically involve a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂), a specific ligand, a base such as lithium carbonate (Li₂CO₃), and an oxidant. Notably, these reactions can be compatible with molecular oxygen as the terminal oxidant, presenting a green chemistry advantage. nih.gov This method provides a powerful tool for creating unsaturated derivatives of this compound, which are valuable intermediates in further organic synthesis.
Table 2: Examples of Palladium-Catalyzed Dehydrogenation of Phenylalkanoic Acids
| Substrate | Product | Yield (%) |
|---|---|---|
| 2-Phenylbutanoic acid | 2-Phenyl-2-butenoic acid | 65 |
| Phenylvaleric acid | 5-Phenyl-2-pentenoic acid | Good |
Data sourced from studies on palladium-catalyzed dehydrogenation reactions. nih.gov
Hydrophobic Derivatization for Analytical Enhancement
For analytical purposes, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), the polarity of this compound can hinder effective analysis. sigmaaldrich.com Hydrophobic derivatization is a chemical modification technique used to decrease the polarity and increase the volatility and thermal stability of the analyte, thereby enhancing its chromatographic behavior and detection sensitivity. nih.govmdpi.comlibretexts.org
Common derivatization strategies for carboxylic acids involve converting the polar carboxyl group into a less polar ester or silyl (B83357) ester. libretexts.org
Silylation: This is a widely used method where an active hydrogen in the carboxylic acid is replaced by a silyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. libretexts.orgresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are employed to form volatile trimethylsilyl derivatives suitable for GC-MS analysis. researchgate.net TBDMS derivatives are also utilized as they are less prone to hydrolysis than TMS derivatives. researchgate.net
Alkylation/Esterification: This process converts the carboxylic acid into an ester. For instance, using methanol (B129727) in the presence of a catalyst like boron trichloride (B1173362) (BCl₃) produces fatty acid methyl esters (FAMEs), which are stable and well-suited for GC analysis. sigmaaldrich.com Another approach is alkylation using reagents like pentafluorobenzyl bromide (PFB-Br), which adds a hydrophobic pentafluorobenzyl group. This not only improves chromatographic properties but can also enhance detection by an electron capture detector (ECD). libretexts.orgresearchgate.net
Amidation: Derivatization can also be performed to enhance detection in liquid chromatography-mass spectrometry (LC-MS). Reagents such as 2-picolylamine (PA) can react with carboxylic acids to form amide derivatives that are highly responsive in positive-ion mode electrospray ionization (ESI), leading to significantly increased detection signals (9 to 158-fold) and lower detection limits. elsevierpure.com
The choice of derivatization reagent depends on the analytical technique being used and the specific requirements of the analysis. researchgate.net
Table 3: Common Derivatization Reagents for Carboxylic Acids
| Derivatization Method | Reagent | Resulting Derivative | Analytical Technique |
|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | GC-MS |
| Silylation | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) ester | GC-MS |
| Esterification | Boron trichloride in Methanol (BCl₃/MeOH) | Methyl ester | GC |
| Alkylation | α-Bromo-2,3,4,5,6-pentafluorotoluene (PFB-Br) | Pentafluorobenzyl (PFB) ester | GC-ECD, GC-MS |
Biochemical and Bioorganic Research Investigations
Enzymatic Transformations and Biocatalysis
The study of 2-phenylpentanoic acid in the context of enzymatic processes reveals its potential as a substrate for various biocatalytic transformations. Research into related phenyl-substituted fatty acids provides a framework for understanding the likely metabolic and synthetic pathways involving this compound.
Biotransformation Pathways of Related Phenyl-Substituted Fatty Acids
The metabolism of phenyl-substituted fatty acids has been investigated in various biological systems, with β-oxidation being a primary degradation pathway. In microorganisms such as Pseudomonas putida, two distinct β-oxidation pathways have been identified for the degradation of n-phenylalkanoic acids. The βI system is constitutive and efficiently degrades these acids, while the βII system is induced when the βI pathway is compromised and catabolizes n-phenylalkanoates with chain lengths greater than four carbons at a slower rate. nih.gov This suggests that this compound, upon activation to its coenzyme A thioester, could undergo sequential removal of two-carbon units.
Furthermore, studies on the metabolism of ω-phenylalkanoic acids in both peroxisomes and mitochondria indicate that these compounds can be chain-shortened through β-oxidation. tandfonline.com Research involving the incubation of 8-phenyloctanoic acid with rumen fluid demonstrated its degradation via β-oxidation, leading to chain-shortened phenylalkanoic acids. oup.com These findings support the likelihood that this compound would be similarly metabolized in relevant biological systems. The initial step in these pathways typically involves the conversion of the carboxylic acid to a thioester, followed by a series of enzymatic reactions including dehydrogenation, hydration, oxidation, and thiolysis.
Enzyme-Mediated Derivatization and Functionalization
The chemical structure of this compound, featuring both a carboxylic acid group and a phenyl ring, presents opportunities for various enzyme-mediated modifications. Lipases are a class of enzymes that have been extensively used for the esterification of carboxylic acids. For instance, immobilized Candida antarctica lipase (B570770) B has been shown to be an effective biocatalyst for the esterification of cinnamic acid and its derivatives with fatty alcohols. nih.gov This suggests that this compound could be a suitable substrate for lipase-catalyzed reactions to produce a variety of ester derivatives. Such enzymatic syntheses are often favored for their high selectivity and mild reaction conditions. mdpi.com
Another potential avenue for enzymatic functionalization is through the action of cytochrome P450 (CYP) enzymes. This superfamily of enzymes is known to catalyze the oxidation of a wide range of substrates, including fatty acids. nih.govnih.gov CYP enzymes can introduce hydroxyl groups onto the alkyl chain or the aromatic ring of molecules like this compound. mdpi.com These hydroxylation reactions are a key part of phase I metabolism in many organisms and can lead to the formation of more polar metabolites. nih.gov The specific regioselectivity of such reactions would be dependent on the particular CYP enzyme involved.
Interactions with Biological Systems (Non-Human Specific)
The interactions of this compound with non-human biological systems are an area of active research, with implications for its effects on membrane transport, microbial life, and its applications in proteomics.
Ion Transport Phenomena Across Artificial Membranes
While direct studies on the effect of this compound on ion transport across artificial membranes are limited, research on related short-chain fatty acids (SCFAs) provides valuable insights. Fatty acids, due to their amphipathic nature, can incorporate into lipid bilayers and perturb membrane integrity and fluidity. researchgate.netlaminarpharma.com This perturbation can lead to an increase in membrane permeability. researchgate.net The extent of this effect is often dependent on the chain length of the fatty acid, with longer chains generally causing a greater reduction in the membrane's permeability barrier. researchgate.net
The pH of the surrounding environment is also a critical factor, as it determines the protonation state of the carboxylic acid. According to the pH-partition hypothesis, the neutral form of a carboxylic acid is more lipid-soluble and can more readily diffuse across the membrane. However, studies have shown that the anionic form of aromatic carboxylic acids can also permeate lipid bilayers, albeit at a slower rate, and can become the dominant permeating species at physiological pH. nih.gov Therefore, it is plausible that this compound could influence ion transport across artificial membranes by altering the physical properties of the lipid bilayer and potentially acting as a proton carrier, a mechanism observed with other SCFAs. nih.gov
Influence on Microbial Growth and Biochemistry
Phenyl-substituted fatty acids and their derivatives have been shown to exhibit antimicrobial properties. For example, phenyl fatty hydroxamic acids synthesized from canola oil have demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net The antimicrobial efficacy was found to increase with the concentration of the compounds. researchgate.net Similarly, derivatives of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids have shown good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant strains. brieflands.com
The mechanism of action for the antimicrobial effects of fatty acids is often attributed to their ability to disrupt the cell membrane. nih.gov Short-chain fatty acids can cause changes in membrane fluidity and integrity, leading to growth inhibition. nih.gov The inhibitory effect is typically pH-dependent. nih.gov Furthermore, the fatty acid composition of bacterial cell membranes can be altered by the presence of exogenous fatty acids in the growth medium, which can, in turn, affect the physicochemical properties of the cell surface. nih.gov Given these findings, this compound is expected to have an influence on microbial growth, potentially through membrane disruption and alteration of cellular fatty acid profiles.
Proteomics Research Applications
In the field of proteomics, which involves the large-scale study of proteins, carboxylic acids can play a significant role in sample preparation and analysis. The use of acetic acid as an ion-pairing additive in reversed-phase high-performance liquid chromatography (HPLC) has been shown to improve the detection sensitivity of peptides in mass spectrometry-based proteomics compared to the more commonly used formic acid. acs.org This enhancement in sensitivity is particularly notable for more acidic peptides. acs.org
Carboxylic acid groups on peptides are also targets for chemical derivatization to facilitate proteomic analysis. researchgate.net While specific applications of this compound in proteomics are not extensively documented, its properties as a carboxylic acid suggest potential utility. It could be investigated as an alternative additive in liquid chromatography-mass spectrometry (LC-MS) workflows or as a molecular tool in chemical proteomics, potentially for labeling or cross-linking studies, although its direct use in this context has not been established. The general utility of carboxylic acids in enhancing proteomic analyses underscores a potential area for the application of this compound.
Metabolism of Phenyl-Substituted Carboxylic Acids in Biological Contexts
The biotransformation of phenyl-substituted carboxylic acids, such as this compound, is a complex process governed by the body's xenobiotic metabolism pathways. While specific metabolic studies on this compound are not extensively detailed in the public domain, the metabolic fate of structurally similar compounds, including other short-chain phenyl-substituted fatty acids, provides a strong model for its anticipated biotransformation. These pathways primarily involve Phase I and Phase II reactions, aiming to increase the compound's water solubility and facilitate its excretion from the body.
The metabolism of analogous compounds suggests that this compound likely undergoes several key transformations. Phase I reactions may include oxidation of the aliphatic side chain. However, the principal metabolic routes for carboxylic acids are often dominated by Phase II conjugation reactions.
One of the primary conjugation pathways for carboxylic acids is the formation of acyl glucuronides. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to the carboxylic acid moiety of the substrate. This results in a more polar and readily excretable glucuronide conjugate. Studies on the closely related compound 2-phenylpropionic acid have shown that acyl glucuronidation is a significant metabolic pathway.
Another critical metabolic route is the formation of a coenzyme A (CoA) thioester, leading to what is known as an acyl-CoA conjugate. This activation step can then lead to further metabolic processes. For instance, the acyl-CoA intermediate can undergo β-oxidation, similar to endogenous fatty acids, particularly for phenyl-substituted carboxylic acids with longer alkyl chains. Research on 4-phenylbutyric acid has identified products resulting from β-oxidation as urinary metabolites.
Furthermore, the activated acyl-CoA intermediate can conjugate with amino acids, most commonly glutamine or glycine (B1666218), to form amide derivatives. For example, 4-phenylbutyric acid is known to be metabolized to phenylacetyl-CoA, which then conjugates with glutamine to form phenylacetylglutamine, a major urinary metabolite. It is plausible that this compound could undergo a similar conjugation process.
The table below summarizes the key metabolites identified for analogous phenyl-substituted carboxylic acids, providing an insight into the expected metabolic products of this compound.
| Analogous Compound | Metabolic Pathway | Identified Metabolites | Biological Matrix |
| 4-Phenylbutyric Acid | β-Oxidation | Phenylacetic acid | Urine |
| 4-Phenylbutyric Acid | Amino Acid Conjugation | Phenylacetylglutamine, Phenylbutyrylglutamine | Urine |
| 4-Phenylbutyric Acid | Glucuronidation | Phenylbutyrate glucuronide | Urine |
| 2-Phenylpropionic Acid | Glucuronidation | 2-Phenylpropionic acid acyl glucuronide | Liver |
| 2-Phenylpropionic Acid | Acyl-CoA Formation | 2-Phenylpropionic acid-CoA | Liver |
These findings from closely related structures suggest that the metabolism of this compound in biological systems is likely a multifaceted process involving glucuronidation, acyl-CoA formation, and potentially β-oxidation and amino acid conjugation, leading to the formation of various metabolites that are then eliminated from the body, primarily through urine.
Analytical and Spectroscopic Characterization Methodologies
Chromatographic Separation Techniques
Chromatography is an indispensable tool for the separation of 2-Phenylpentanoic acid from complex matrices and for the resolution of its stereoisomers. High-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, are the primary techniques employed.
The enantiomeric purity of this compound is a critical parameter, as different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating and quantifying these enantiomers. nih.govijrpr.com The separation is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving the enantiomers of 2-arylpropionic acids and related compounds. ijrpr.comresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. chiralpedia.com The mobile phase composition, particularly the type and concentration of the alcohol and the acidic modifier, plays a crucial role in achieving optimal separation. researchgate.netvt.edu
A typical HPLC method for the enantiomeric purity assessment of this compound would involve a normal-phase separation on a column like a Chiralpak AD. The mobile phase would likely consist of a mixture of a non-polar solvent like n-hexane, a polar alcohol such as 2-propanol to modulate retention, and a small amount of an acid like trifluoroacetic acid to improve peak shape and resolution. researchgate.netvt.edu
| Parameter | Condition |
|---|---|
| Instrumentation | Agilent 1260 Infinity II HPLC System or equivalent |
| Column | Chiralpak AD (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm (UV Detector) |
| Injection Volume | 10 µL |
| Expected Retention Time (R-enantiomer) | ~ 8.5 min |
| Expected Retention Time (S-enantiomer) | ~ 10.2 min |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the qualitative identification and quantitative measurement of this compound. unipi.it Due to the carboxylic acid group, which imparts low volatility, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis. usherbrooke.calmaleidykla.lt Silylation is a common derivatization technique, where an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. usherbrooke.canih.gov
Following derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification. nih.gov For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. dphen1.com
| Parameter | Condition |
|---|---|
| Instrumentation | Agilent 7890B GC coupled to a 5977A MSD or equivalent |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 70°C, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of compounds like this compound. mdpi.comresearchgate.net The use of columns with smaller particle sizes in UHPLC allows for faster separations without compromising efficiency. researchgate.net
For the analysis of carboxylic acids, which can be challenging to retain on standard reversed-phase columns, derivatization is often employed to enhance chromatographic performance and ionization efficiency. acs.orgresearchgate.net The derivatized analyte is then separated on a C18 column and detected by a tandem mass spectrometer, typically a triple quadrupole instrument. This setup allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte of interest. nih.govnih.gov
| Parameter | Condition |
|---|---|
| Instrumentation | Agilent 1290 Infinity II UHPLC coupled to a 6495C Triple Quadrupole MS |
| Column | Agilent ZORBAX RRHD Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition | Precursor Ion [M-H]⁻ (m/z 177.1) → Product Ion (e.g., m/z 133.1) |
| Collision Energy | Optimized for specific transition (e.g., 15 eV) |
Mass Spectrometry (MS) Applications
Mass spectrometry is a cornerstone for the structural elucidation and sensitive detection of this compound. Various ionization techniques and analysis modes can be applied to gain comprehensive information about the molecule.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. In negative ion mode, this compound readily deprotonates to form the [M-H]⁻ ion, which is typically the base peak in the mass spectrum. nih.gov This makes negative mode ESI-MS a highly sensitive method for its detection. researchgate.net
In positive ion mode, while less common for free acids, adduct ions such as the sodium adduct [M+Na]⁺ can be observed. acs.org Interestingly, for carboxylic acids, the formation of a [M-H+2Na]⁺ adduct has also been reported and can be used as a diagnostic tool for identifying the carboxylic acid functionality. acs.orgnih.gov The choice of ionization mode and solvent conditions can be optimized to maximize the signal for the desired ionic species.
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the [M-H]⁻ precursor ion (m/z 177.1) can be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern can reveal characteristic losses, such as the loss of the carboxylic group (CO₂H) or cleavages along the pentanoic acid chain. The fragmentation of similar phenylalkanoic acids often involves rearrangements like the McLafferty rearrangement. stackexchange.com
This fragmentation data is fundamental to the concept of molecular networking. mdpi.com Molecular networking is a powerful bioinformatic approach that organizes MS/MS data based on spectral similarity. mdpi.comscienceopen.com In a molecular network, nodes represent precursor ions, and the edges connecting them represent the similarity of their fragmentation spectra. mdpi.com Consequently, this compound would be expected to cluster with other structurally related compounds, such as other phenylalkanoic acids or its own metabolites, forming a "molecular family." This approach facilitates the rapid identification of known compounds and the annotation of novel, structurally related molecules within complex mixtures. mdpi.com
Derivatization Strategies for Enhanced MS Detection
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of analytes. However, for certain compounds like carboxylic acids, derivatization is often employed to improve their chromatographic properties and enhance their ionization efficiency and detection sensitivity in MS, particularly when coupled with liquid chromatography (LC-MS). nih.govspectroscopyonline.com The primary goal of derivatization in this context is to modify the carboxyl group to create a derivative that is more amenable to ionization and produces characteristic ions. dntb.gov.ua
For chiral molecules such as this compound, derivatization with a chiral reagent allows for the separation of enantiomers on a non-chiral chromatography column. This is a crucial strategy in metabolomics and pharmaceutical analysis. mdpi.com Novel triazine-type chiral derivatization reagents have been developed for the highly sensitive detection of chiral carboxylic acids by LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry). nih.gov For instance, reagents like (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine (DMT-3(S)-Apy) react with carboxylic acids to form diastereomers that can be chromatographically resolved. nih.gov This approach not only facilitates enantiomeric separation but also significantly improves detection sensitivity. nih.gov
Another common strategy involves acylation, which targets the hydroxyl part of the carboxyl group to increase volatility and improve chromatographic behavior, especially for gas chromatography-mass spectrometry (GC-MS). researchgate.net Furthermore, reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) have been designed to react selectively with carboxylic acids, incorporating a charged group and an isotopic signature, which enhances detection and aids in the identification of unknown carboxylic acids in complex mixtures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR and ¹³C NMR Investigations
Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the two most fundamental NMR experiments used for the characterization of this compound.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would typically show distinct signals for the aromatic protons of the phenyl group, the methine proton at the alpha-position (C2), and the methylene (B1212753) and methyl protons of the propyl chain. The chemical shifts (δ), reported in parts per million (ppm), and the splitting patterns (multiplicities) of these signals are key to assigning the structure.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. For this compound, separate signals are expected for the carboxylic acid carbon, the carbons of the phenyl ring (with different signals for the ipso, ortho, meta, and para positions), the alpha-carbon, and the carbons of the propyl chain.
The following table provides predicted or typical chemical shift ranges for the key protons and carbons in this compound, based on general principles and data from similar structures.
| Atom | Nucleus | Typical Chemical Shift (δ) / ppm | Multiplicity |
| Carboxyl Proton | ¹H | 10.0 - 13.0 | Singlet (broad) |
| Aromatic Protons | ¹H | 7.2 - 7.5 | Multiplet |
| Alpha-Proton (CH) | ¹H | 3.5 - 3.8 | Triplet |
| Methylene Protons (CH₂) | ¹H | 1.6 - 2.2 | Multiplet |
| Methyl Protons (CH₃) | ¹H | 0.8 - 1.0 | Triplet |
| Carboxyl Carbon | ¹³C | 175 - 185 | |
| Aromatic Carbons | ¹³C | 125 - 145 | |
| Alpha-Carbon (CH) | ¹³C | 45 - 55 | |
| Propyl Chain Carbons | ¹³C | 10 - 40 |
Advanced 2D NMR Techniques (COSY, HMBC, HSQC, ROESY, NOESY)
To gain deeper insights into the molecular structure and confirm the assignments made from 1D NMR, a variety of two-dimensional (2D) NMR experiments are utilized.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the alpha-proton to the adjacent methylene protons, and subsequently trace the connectivity along the propyl chain. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com It is invaluable for definitively assigning the carbon signals based on the already assigned proton signals. youtube.com For example, the signal for the alpha-proton would show a cross-peak with the signal for the alpha-carbon. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (which are not seen in HSQC) and for piecing together different fragments of the molecule. For instance, HMBC could show a correlation from the alpha-proton to the carboxyl carbon and to the ipso-carbon of the phenyl ring. researchgate.net
ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. They are crucial for determining the stereochemistry and conformation of a molecule. While less critical for a relatively simple and flexible molecule like this compound compared to complex natural products, they could provide information about preferred rotational conformations.
Other Spectroscopic and Analytical Techniques
In addition to MS and NMR, other spectroscopic methods provide complementary information about the functional groups present in this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of this compound is characterized by several key absorption bands. libretexts.org
A very prominent and broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often appearing broad due to hydrogen bonding. libretexts.org Another strong, sharp absorption band typically appears around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.org Other characteristic peaks include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), as well as C-C stretching vibrations for the aromatic ring around 1450-1600 cm⁻¹. rsc.org
The table below summarizes the expected characteristic IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |
| C-H Stretch (Aromatic) | Phenyl Group | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Alkyl Chain | 2850 - 2960 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. nih.govnih.gov It measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule's electron cloud.
For this compound, the Raman spectrum would also show characteristic bands for the functional groups. The C=O stretch of the carboxylic acid typically appears as a strong band around 1650-1670 cm⁻¹. researchgate.net The aromatic ring gives rise to several characteristic bands, including a strong C=C stretching mode around 1600 cm⁻¹ and a ring-breathing mode near 1000 cm⁻¹. The aliphatic C-H stretching vibrations are also visible in the 2800-3000 cm⁻¹ region. mdpi.comspectrabase.com
UV/Vis Spectroscopy
Ultraviolet-Visible (UV/Vis) spectroscopy is a technique used to measure the absorption of UV or visible light by a compound. For this compound, this analysis provides information about the electronic transitions within the molecule, primarily associated with its aromatic phenyl group. The carboxylic acid group itself does not absorb significantly in the typical UV-Vis range (200-800 nm), but the phenyl ring contains π electrons that can be excited to higher energy levels (π → π* transitions).
The benzene (B151609) ring in this compound is expected to exhibit characteristic absorption bands. A primary absorption band, resulting from the π → π* transition, typically appears at a wavelength (λmax) around 200-210 nm. A secondary, weaker band, known as the B-band, is characteristic of the benzene ring's fine structure and is expected around 250-270 nm. The exact position and intensity (molar absorptivity, ε) of these peaks can be influenced by the solvent used for the analysis. For instance, the absorbance maximum can be sensitive to the identity of the solvent. masterorganicchemistry.com
UV/Vis spectroscopy can also be employed to determine the ionization constant (pKa) of this compound. nih.gov By recording spectra at various pH values, the difference in absorbance between the protonated (acidic) and deprotonated (basic) forms of the molecule can be plotted against pH to calculate the pKa. nih.gov
Table 1: Expected UV/Vis Absorption Data for this compound
| Transition Type | Expected λmax (nm) | Chromophore |
|---|---|---|
| π → π* (Primary) | ~204 | Phenyl Ring |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By passing X-rays through a single crystal of this compound, the X-rays are diffracted in specific directions. wikipedia.org Measuring the angles and intensities of these diffracted beams allows for the generation of a three-dimensional map of electron density within the crystal. nih.gov
This electron density map reveals the exact positions of each atom in the molecule, enabling the determination of fundamental physical data such as:
Bond lengths: The precise distances between bonded atoms (e.g., C-C bonds in the phenyl ring, C=O and C-O bonds in the carboxylic acid group).
Bond angles: The angles formed between adjacent chemical bonds.
Torsional angles: The dihedral angles that define the molecule's conformation.
Furthermore, the analysis provides information on the crystal lattice, including the unit cell dimensions and the packing arrangement of the molecules in the solid state. nih.gov This can reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form dimeric structures in the solid state.
Table 2: Structural Parameters Obtainable from X-ray Crystallography of this compound
| Parameter | Description | Example Information |
|---|---|---|
| Bond Lengths | Distance between atomic nuclei. | C1-C2, C=O, O-H distances in Ångströms (Å). |
| Bond Angles | Angle between three connected atoms. | C-C-C angles in the phenyl ring, O-C=O angle of the carboxyl group. |
| Crystal System | The symmetry of the crystal lattice. | e.g., Monoclinic, Orthorhombic. |
| Space Group | Describes the symmetry of the unit cell. | e.g., P2₁/c. |
Thermal Analysis (TGA-DTA)
Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. slideshare.net A combined Thermogravimetric Analysis-Differential Thermal Analysis (TGA-DTA) provides comprehensive information on the thermal behavior of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. cet-science.com For this compound, a TGA curve would show the temperature at which the compound begins to decompose. The data can be used to determine its thermal stability and identify characteristic decomposition patterns. cet-science.com The TGA thermogram would plot percentage mass loss against temperature, revealing the temperature ranges of decomposition stages.
Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference material as both are subjected to the same heating program. cet-science.com The DTA curve reveals thermal events such as melting, boiling, and decomposition. An endothermic peak on the DTA curve would indicate the melting point of this compound. Exothermic peaks would correspond to decomposition events, often correlated with mass loss observed in the TGA curve. nih.gov
Together, TGA-DTA offers a detailed profile of the thermal stability, melting point, and decomposition kinetics of this compound. abo.fi
Table 3: Illustrative TGA-DTA Data for a Carboxylic Acid like this compound
| Technique | Observed Event | Temperature Range (°C) | Interpretation |
|---|---|---|---|
| DTA | Endotherm | 90 - 100 | Melting Point |
Atomic Absorption Spectrometry
Atomic Absorption Spectrometry (AAS) is a technique primarily used for determining the concentration of specific metal elements in a sample. It is not a standard method for the structural or qualitative analysis of an organic compound like this compound. However, AAS could be applied in a quality control context to test for the presence of trace metallic impurities. For example, if the synthesis of this compound involved metal-based catalysts (e.g., palladium, platinum, nickel), AAS could be used to quantify the residual amount of these metals in the final product to ensure it meets purity specifications.
The process would involve digesting the organic sample to bring the metal ions into solution, which is then atomized in a flame or graphite (B72142) furnace. A light source specific to the metal being analyzed is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of that metal.
Application as Reference Standards in Analytical Method Development
In analytical chemistry, a reference standard is a highly purified and well-characterized compound used as a measurement base. alfa-chemistry.com this compound, once thoroughly characterized by methods such as those described above (spectroscopy, chromatography, thermal analysis), can serve as a reference standard in the development and validation of analytical methods. nih.gov
Reference standards are critical for ensuring the accuracy, precision, and reliability of analytical testing in pharmaceutical and chemical industries. sigmaaldrich.comeurofins.com As a reference standard, this compound would be used for:
Identification: Confirming the identity of this compound in a test sample by comparing its analytical properties (e.g., retention time in chromatography, spectral data) to that of the certified standard.
Quantification: Preparing calibration standards to create a calibration curve. This curve is then used to determine the exact concentration of this compound in an unknown sample, such as in assay and purity testing of a drug substance.
Method Validation: Establishing the performance characteristics of a new analytical method, including its accuracy, linearity, and specificity for this compound.
The purity of the reference standard is paramount; primary reference standards typically have a purity of 99.5% or higher. eurofins.com A Certificate of Analysis (CoA) for a this compound reference standard would document its identity, purity, and the results of the characterization tests performed.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
| Palladium |
| Platinum |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods provide insights into molecular geometry, electronic properties, and the energetics of chemical reactions.
Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for gaining mechanistic insights into chemical reactions by calculating the energies of reactants, transition states, and products.
In the context of reactions involving compounds structurally related to 2-phenylpentanoic acid, DFT has been employed to elucidate reaction pathways. For instance, in studies of oxidative rearrangements, DFT calculations using the B3LYP functional with a 6-31g(d) basis set have been utilized to optimize the geometries of stationary structures and to characterize them as either equilibrium structures or transition states through frequency calculations. rsc.org Such an approach for this compound would involve modeling its reactions, such as esterification or amidation, to determine the lowest energy pathways.
Table 1: Representative DFT Functionals and Basis Sets for Organic Acid Analysis
| DFT Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d) | Geometry optimization and frequency calculations. |
| M06-2X | 6-311+G(d,p) | More accurate energy predictions, including dispersion. |
| ωB97X-D | def2-TZVP | Good for non-covalent interactions and reaction barriers. |
Molecular Modeling of Reactivity and Selectivity
Molecular modeling encompasses a range of computational techniques to represent and simulate molecular behavior. For this compound, which is a chiral molecule, understanding the factors that govern its reactivity and stereoselectivity is crucial.
Computational models can be used to predict the outcome of reactions. For example, in the context of asymmetric synthesis, computational studies have been instrumental in understanding the origins of stereoselectivity. uni-marburg.de For this compound, molecular modeling could be used to simulate its interaction with chiral catalysts or reagents to predict which enantiomer would be preferentially formed. This involves calculating the energies of the diastereomeric transition states, with the lower energy transition state corresponding to the major product.
Simulation and Docking Studies
Molecular dynamics (MD) simulations and docking are computational methods used to study the dynamic behavior of molecules and their interactions with other molecules, respectively. While no specific docking studies on this compound have been identified, the methodology is widely applied in drug discovery and materials science.
If this compound were to be investigated as a potential ligand for a biological target, such as an enzyme, molecular docking would be the first step. This would involve computationally placing the molecule into the active site of the protein to predict its binding orientation and affinity. Subsequent MD simulations could then be used to assess the stability of the predicted protein-ligand complex over time.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, methods like DFT can be used to calculate its expected nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can then be compared with experimental data to confirm the structure of the compound.
Furthermore, computational methods are essential for mapping out potential reaction pathways. rsc.org By calculating the potential energy surface for a given reaction of this compound, chemists can identify the most likely reaction mechanisms, including the structures of any intermediates and transition states. This information is invaluable for optimizing reaction conditions and designing new synthetic routes.
Table 2: Predicted Spectroscopic Data for a Generic Phenylalkanoic Acid
| Spectroscopic Technique | Predicted Property | Computational Method |
| ¹H NMR | Chemical Shifts (ppm) | GIAO-DFT |
| ¹³C NMR | Chemical Shifts (ppm) | GIAO-DFT |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-31G(d)) |
Q & A
Q. What are the recommended methods for synthesizing 2-phenylpentanoic acid and ensuring reproducibility?
Synthesis of this compound derivatives typically involves malonate-based protocols. For example, α-alkyl-α-aryl malonate monoesters can undergo enantioselective decarboxylative protonation using organocatalysts (e.g., thiourea catalysts) to yield chiral carboxylic acids. A representative procedure includes dissolving the malonate ester in dichloromethane, adding the catalyst, and stirring under controlled temperature (e.g., -20°C). Post-reaction workup involves extraction, purification via column chromatography, and characterization by NMR and melting point analysis. To ensure reproducibility, document reaction conditions (solvent, temperature, catalyst loading) and provide raw spectral data in supplementary materials . Adhere to journal guidelines for experimental details, such as specifying reagent purity, instrumentation parameters, and reproducibility checks .
Q. How should researchers characterize the purity and structural identity of this compound?
Use a combination of 1H NMR , melting point analysis, and chromatographic techniques (e.g., HPLC). For example, in related compounds, 1H NMR (400 MHz, CDCl₃) reveals distinct proton environments (e.g., δ 7.54 ppm for aromatic protons, δ 2.54–1.03 ppm for aliphatic chains) . Melting point ranges (e.g., 66–67°C) should match literature values. For novel derivatives, include high-resolution mass spectrometry (HRMS) and elemental analysis. Report all data in the main text or supplementary materials, ensuring alignment with journal formatting requirements .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating carboxylic acids. For polar byproducts, consider recrystallization in ethanol/water mixtures. Validate purity via thin-layer chromatography (TLC) and NMR. Journals often require explicit details on solvent ratios, Rf values, and yield calculations to enable replication .
Advanced Research Questions
Q. What strategies can resolve conflicting spectroscopic data when characterizing derivatives of this compound?
- Cross-validate techniques : Compare NMR, IR, and HRMS data to identify inconsistencies (e.g., unexpected peaks in NMR may indicate impurities).
- Repeat experiments : Confirm reproducibility under identical conditions.
- Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental results .
- Consult literature : Cross-reference spectral databases (e.g., PubChem, Reaxys) for known analogs. Document discrepancies in the discussion section, addressing potential sources like solvent effects or stereochemical variations .
Q. How can enantioselective synthesis of this compound derivatives be optimized?
- Catalyst screening : Test chiral organocatalysts (e.g., thioureas, cinchona alkaloids) for enantiomeric excess (ee) using chiral HPLC or NMR with chiral shift reagents.
- Reaction kinetics : Monitor ee vs. time to identify optimal reaction duration.
- Solvent effects : Polar aprotic solvents (e.g., DCM, toluene) often enhance stereocontrol. Report ee values and catalytic turnover numbers (TON) in the results section, adhering to journal standards for stereochemical data .
Q. What computational methods are suitable for studying the reactivity of this compound in mechanistic investigations?
- Density Functional Theory (DFT) : Model transition states and intermediate energies to elucidate decarboxylation pathways.
- Molecular dynamics (MD) : Simulate solvent interactions and conformational flexibility.
- Software tools : Use Gaussian, ORCA, or CP2K for calculations. Validate models against experimental kinetic data and include computational details (basis sets, convergence criteria) in supplementary materials .
Methodological and Reporting Guidelines
Q. What are best practices for reporting the synthesis and analysis of this compound in accordance with academic journal standards?
- Experimental section : Describe procedures concisely but thoroughly, including reagent sources (e.g., TCI America), instrumentation (NMR spectrometer frequency), and purification steps. For known compounds, cite prior synthesis methods .
- Data presentation : Use tables for yields, melting points, and spectral data. Place raw data (e.g., NMR spectra) in supplementary materials.
- Ethical reporting : Disclose funding sources, conflicts of interest, and data availability per journal policies .
Q. How should researchers address limitations in studies involving this compound derivatives?
- Explicitly state constraints : E.g., "The moderate yield (31%) in the synthesis of 2-(phenoxycarbonyl)-2-phenylpentanoic acid limits scalability."
- Propose solutions : Suggest alternative catalysts or reaction conditions.
- Contextualize findings : Compare results with prior work, noting deviations (e.g., "Our ee of 85% contrasts with Smith et al.’s 92%, possibly due to differing solvent systems") .
Data Analysis and Interpretation
Q. How can researchers statistically validate the significance of biological activity data for this compound analogs?
Q. What frameworks support robust structure-activity relationship (SAR) studies for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
